BCPyr

BTK Degrader PROTAC DC50

Researchers investigating BTK-dependent pathologies require precise chemical probes to differentiate degradation from inhibition. BCPyr is a validated heterobifunctional PROTAC that recruits BTK to E3 ligase cIAP1, inducing targeted proteasomal degradation. - DC50: 800 nM (BTK degradation in cells) - Mechanism: Forms defined ternary complex (BTK-BCPyr-cIAP1) - Key Application: cIAP1-based degradation SAR studies; comparator to CRBN-based degraders (e.g., SJF620) - Supply: Packaged for immediate R&D use

Molecular Formula C58H65F2N11O8
Molecular Weight 1082.2 g/mol
Cat. No. B12411361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCPyr
Molecular FormulaC58H65F2N11O8
Molecular Weight1082.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C(=O)N1CC2=C(CC1C(=O)NC3CCCC4=CC=CC=C34)C=CC(=C2)OCC5=CN=C(C=N5)COC(=O)N6CCCC(C6)N7C(=C(C(=N7)C8=CC=C(C=C8)OC9=C(C=C(C=C9)F)F)C(=O)N)N)C(C)(C)C)NC
InChIInChI=1S/C58H65F2N11O8/c1-33(63-5)54(73)67-51(58(2,3)4)56(75)70-29-37-24-43(21-17-36(37)25-47(70)55(74)66-46-14-8-11-34-10-6-7-13-44(34)46)77-31-39-27-65-40(28-64-39)32-78-57(76)69-23-9-12-41(30-69)71-52(61)49(53(62)72)50(68-71)35-15-19-42(20-16-35)79-48-22-18-38(59)26-45(48)60/h6-7,10,13,15-22,24,26-28,33,41,46-47,51,63H,8-9,11-12,14,23,25,29-32,61H2,1-5H3,(H2,62,72)(H,66,74)(H,67,73)/t33-,41+,46+,47-,51+/m0/s1
InChIKeyPTEVOZUKHQQUNI-DLUJOBAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCPyr: cIAP1-Recruiting BTK Degrader


BCPyr is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the selective degradation of Bruton's Tyrosine Kinase (BTK) [1]. It functions by recruiting BTK to the E3 ubiquitin ligase cIAP1, forming a ternary complex that promotes ubiquitination and subsequent proteasomal degradation of the target protein . BCPyr is characterized by its molecular formula C58H65F2N11O8 and a molecular weight of 1082.20 g/mol . As a research tool, it serves as a valuable chemical probe for investigating BTK-dependent signaling pathways and the therapeutic potential of cIAP1-based protein degradation strategies.

BCPyr: Why Substitution Fails


Unlike traditional small-molecule inhibitors that merely block BTK's catalytic activity, BCPyr leverages a degradation-based mechanism that eliminates the entire target protein [1]. This fundamental difference in modality makes substitution with a generic BTK inhibitor or even other PROTACs with different E3 ligase recruitment (e.g., CRBN- or VHL-based degraders) scientifically invalid. The formation of a specific, stable ternary complex between BTK, BCPyr, and cIAP1 is a critical determinant of its degradation efficiency and selectivity profile [2]. Substituting BCPyr with a different cIAP1-based degrader like BC5P is also not straightforward, as even minor structural variations can significantly alter ternary complex geometry, binding kinetics, and subsequent degradation potency, as demonstrated by head-to-head biophysical comparisons [2]. Therefore, experimental reproducibility and interpretation hinge on the use of the specific, well-characterized compound.

BCPyr: Head-to-Head Performance


Degradation Potency vs. SJF620

BCPyr exhibits a degradation potency (DC50) of 800 nM in cellular assays, as reported in its characterization . In contrast, SJF620, a CRBN-recruiting PROTAC BTK degrader, is reported to have a significantly higher potency with a DC50 of 7.9 nM . This 100-fold difference in DC50 values highlights a critical distinction in degradation efficiency between these two compounds, underscoring the impact of E3 ligase choice and molecular design on functional outcome.

BTK Degrader PROTAC DC50

Ternary Complex Kinetics vs. BC5P

A direct biophysical comparison using Surface Plasmon Resonance (SPR) analyzed the binding kinetics of pre-formed binary complexes of cIAP1 with either BCPyr or its close analog BC5P to the BTK kinase domain (BTKKD) [1]. The [cIAP1-BCPyr] complex exhibited distinct association (Kon) and dissociation (Koff) rates when binding to BTKKD compared to the [cIAP1-BC5P] complex [1]. While the exact numerical affinity values are provided in the source figure's fit analysis, the data clearly demonstrate that BCPyr forms a ternary complex with different kinetic parameters than BC5P, which can influence the dynamics and stability of the degradation-competent complex.

Ternary Complex Binding Kinetics cIAP1

Ubiquitination Activity vs. BC5P

In a cell-free in vitro ubiquitination assay, the ability of BCPyr and BC5P to induce the ubiquitination of the BTK kinase domain (BTKKD) by cIAP1 was directly compared [1]. Western blot analysis and subsequent quantification of mono-ubiquitinated (mUb) and poly-ubiquitinated (pUb) signals revealed differences in the ubiquitination patterns induced by the two compounds [1]. While both compounds promoted ubiquitination, the relative efficiency and the nature of the ubiquitin chains formed (e.g., degree of poly-ubiquitination) were distinct, suggesting that BCPyr and BC5P may not be functionally interchangeable despite their shared target and E3 ligase.

Ubiquitination In Vitro Assay cIAP1

BCPyr Research Applications


cIAP1-Dependent BTK Degradation

BCPyr is ideally suited as a chemical probe for dissecting the molecular details of cIAP1-mediated protein degradation. Its well-characterized ternary complex structure with BTK and cIAP1 [1] provides a defined system for studying the relationship between ternary complex geometry, binding kinetics, and degradation efficiency [2]. Researchers can use BCPyr to explore the dynamics of cIAP1 recruitment and the downstream ubiquitination process in a controlled manner.

E3 Ligase Comparison in BTK Degradation

Given its distinct potency profile (DC50 = 800 nM) compared to highly potent CRBN-based BTK degraders like SJF620 (DC50 = 7.9 nM) , BCPyr is an essential comparator for studies evaluating the impact of E3 ligase choice (cIAP1 vs. CRBN) on degradation efficiency, selectivity, and cellular phenotype. This allows for a nuanced understanding of the pharmacological differences driven by the E3 ligase component.

Functional Comparison with BC5P

BCPyr's direct, quantitative differences in ternary complex binding kinetics and in vitro ubiquitination activity compared to its analog BC5P [2] make it a critical tool for structure-activity relationship (SAR) studies. Researchers can use these two compounds to probe how subtle chemical modifications within the PROTAC linker or ligand moieties translate to changes in the formation and function of the degradation complex, providing insights for the rational design of improved degraders.

BTK Degradation in B-Cell Malignancy Models

As a functional BTK degrader, BCPyr can be employed in preclinical models of B-cell malignancies to validate the concept of BTK degradation as a therapeutic approach [1]. Its use can help differentiate the biological consequences of eliminating BTK protein entirely versus simply inhibiting its kinase activity, which is a key question in the development of next-generation BTK-targeting therapies.

Technical Documentation Hub

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